Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
Description
Chemical Classification and Structural Features
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound classified under pyrimidine derivatives. Its structure features a six-membered pyrimidine ring with three distinct functional groups: an amino group at position 2, a chloromethyl group at position 4, and an ethyl ester moiety at position 5. The molecular formula is $$ \text{C}8\text{H}{10}\text{ClN}3\text{O}2 $$, with a molecular weight of 215.64 g/mol.
Structural Characteristics:
- Pyrimidine Core : The nitrogen atoms at positions 1 and 3 contribute to the compound’s aromaticity and electronic properties.
- Substituent Reactivity : The chloromethyl group (-CH$$_2$$Cl) enables nucleophilic substitution reactions, while the ethyl ester (-COOEt) facilitates hydrolysis or transesterification.
- Comparative Analysis : Unlike methyl 2-amino-4-chloropyrimidine-5-carboxylate or ethyl 2-chloropyrimidine-5-carboxylate, this compound’s chloromethyl group offers unique synthetic flexibility for further functionalization.
Table 1: Structural Comparison of Pyrimidine Derivatives
Historical Context and Research Significance
First reported in synthetic chemistry literature in the early 21st century, this compound gained prominence as a versatile intermediate in drug discovery. Its synthesis typically involves multi-step routes, such as:
- Cyclocondensation : Reaction of ethyl 2-chloroacetoacetate with thiourea under basic conditions.
- Chlorination : Treatment of dihydropyrimidine precursors with phosphorus oxychloride (POCl$$_3$$) to introduce the chloromethyl group.
Research highlights include its role in synthesizing kinase inhibitors and antimicrobial agents. For example, derivatives of this compound have shown inhibitory activity against cyclin-dependent kinases (CDKs) and sirtuins, making it valuable in oncology research.
Key Applications in Medicinal and Organic Chemistry
Medicinal Chemistry:
- Drug Intermediate : Used to synthesize analogs with anti-inflammatory and anticancer properties. For instance, ureido-modified derivatives exhibit enhanced SIRT2 inhibition (IC$$_{50}$$ < 1 µM).
- Antimicrobial Development : The chloromethyl group enables covalent interactions with microbial enzymes, improving potency against pathogens like Candida albicans.
Table 2: Synthetic Routes and Yields
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch Condensation | Thiourea, POCl$$_3$$ | 85–98 | |
| Suzuki Cross-Coupling | Arylboronic Acids, Pd Catalyst | 70–90 |
Properties
IUPAC Name |
ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOIDLZQUFBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Ammonia, primary and secondary amines, thiols, and hydroxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ethyl 2-amino-4-(aminomethyl)pyrimidine-5-carboxylate, while oxidation can produce this compound oxide .
Scientific Research Applications
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine derivatives with modifications at the 2-, 4-, and 5-positions exhibit distinct physicochemical properties and biological activities. Below is a detailed comparison of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate with structurally related compounds:
Substituent Variations at the 4-Position
Key Insights :
- The chloromethyl group in the target compound offers unique reactivity for alkylation or cross-coupling reactions, unlike the chloro or trifluoromethyl groups in analogs .
- Methylthio (SMe) and trifluoromethyl (CF₃) substituents enhance lipophilicity and electron-withdrawing effects, influencing binding to biological targets .
Substituent Variations at the 2-Position
Key Insights :
- Amino (NH₂) groups at the 2-position (as in the target compound) improve hydrogen-bonding capacity, critical for interactions with enzymes or receptors .
- Dimethylamino (NMe₂) and aryl substituents introduce steric bulk, affecting molecular conformation and target selectivity .
Biological Activity
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and its implications in medicinal chemistry, particularly focusing on its enzyme inhibition properties and possible therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 203.64 g/mol. The presence of the chloromethyl group is significant as it can influence the compound's reactivity and biological interactions.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on various enzymes. Research indicates that it may act as an inhibitor of diacylglycerol acyltransferase (DGAT), a critical enzyme involved in triglyceride synthesis and lipid metabolism. This inhibition suggests potential applications in managing conditions related to lipid disorders such as obesity and diabetes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values have yet to be extensively documented for this particular compound . Its structural similarity to other pyrimidine derivatives known for antibacterial properties prompts further investigation into its efficacy against various pathogens.
Study on Lipid Metabolism
In a study focusing on lipid metabolism, this compound was tested for its ability to inhibit DGAT. Results indicated a significant reduction in triglyceride levels in vitro, suggesting that this compound could be a candidate for developing treatments for metabolic syndromes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| This compound | C8H10ClN3O2 | Chloromethyl group; potential DGAT inhibitor | Different halogen effects on biological activity |
| Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H8F3N3O2 | Trifluoromethyl group; potent DGAT inhibitor | Stronger inhibitory activity on lipid synthesis |
| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | C8H10N3O2 | Methyl group instead of chloromethyl | Less potent; lacks fluorinated properties |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, precursors like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate react with amines under reflux in polar aprotic solvents (e.g., ethanol, dioxane) with a base (e.g., triethylamine) to replace the chloro or thio groups . Key variables include:
- Temperature : Higher temperatures (80–100°C) accelerate substitution but may degrade sensitive functional groups.
- Solvent polarity : Ethanol favors SN2 mechanisms, while dioxane enhances solubility of hydrophobic intermediates.
- Catalyst/base : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.
Yield optimization : Pilot studies suggest yields of 60–75% under optimized conditions, with purity confirmed via HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR : H and C NMR confirm substitution patterns (e.g., chloromethyl at C4, amino at C2). The ester carbonyl (C=O) resonates at ~165–170 ppm in C NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H] at m/z ~270.05 for CHClNO) and fragments (e.g., loss of ethyl group: m/z ~242) .
- X-ray crystallography : For unambiguous confirmation, SHELX software is used to refine crystal structures, resolving bond angles and torsional strain in the pyrimidine ring .
Q. What are the key physicochemical properties relevant to its stability in experimental settings?
- Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis under aqueous conditions, forming hydroxyl derivatives. Stability studies recommend storage in anhydrous solvents (e.g., DMF) at –20°C .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, limiting high-temperature reactions .
Advanced Research Questions
Q. How does the chloromethyl substituent influence reactivity in nucleophilic substitution reactions?
The chloromethyl group at C4 is a versatile electrophilic site. Comparative studies with analogs (e.g., Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate ) reveal:
- Reactivity hierarchy : Chloromethyl > trifluoromethyl > methylthio in SN2 reactions due to leaving-group ability (Cl⁻ > CF⁻ > SMe⁻) .
- Steric effects : The chloromethyl group introduces minimal steric hindrance, enabling efficient substitution with amines or thiols (e.g., 80% yield with benzylamine) .
Mechanistic insight : DFT calculations suggest transition-state stabilization via hydrogen bonding between the amino group at C2 and incoming nucleophiles .
Q. What strategies resolve contradictions in biological activity data across similar pyrimidine derivatives?
Discrepancies in reported bioactivities (e.g., antimicrobial vs. inactive) often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl, CF) enhance membrane permeability but may reduce target binding affinity .
- Assay conditions : Variances in pH (e.g., ester hydrolysis in buffered solutions) or cell-line specificity (e.g., Gram-positive vs. Gram-negative bacteria) .
Resolution : Standardized protocols (e.g., fixed pH 7.4, MIC assays in Mueller-Hinton broth) and metabolomic profiling to track intracellular metabolite formation .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Molecular docking (AutoDock Vina) identifies favorable interactions with kinases or bacterial dihydrofolate reductase (DHFR). For example, the chloromethyl group forms hydrophobic contacts with DHFR’s Pro50 residue .
- QSAR models : Hammett σ values for substituents correlate with inhibitory potency (R = 0.89), predicting enhanced activity for electron-deficient groups at C4 .
Validation : Synthesize top-ranked virtual hits and validate via enzyme inhibition assays (IC < 10 µM achievable) .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving this compound?
Q. What are the limitations of crystallographic data for this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
